Lithium 2-methylbutan-2-olate

Catalog No.
S1914924
CAS No.
53535-81-2
M.F
C5H11LiO
M. Wt
94.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium 2-methylbutan-2-olate

CAS Number

53535-81-2

Product Name

Lithium 2-methylbutan-2-olate

IUPAC Name

lithium;2-methylbutan-2-olate

Molecular Formula

C5H11LiO

Molecular Weight

94.1 g/mol

InChI

InChI=1S/C5H11O.Li/c1-4-5(2,3)6;/h4H2,1-3H3;/q-1;+1

InChI Key

QPDJILZPDAMLFH-UHFFFAOYSA-N

SMILES

[Li+].CCC(C)(C)[O-]

Canonical SMILES

[Li+].CCC(C)(C)[O-]

Organic Synthesis

Lithium 2-methylbutan-2-olate acts as a strong base in organic synthesis []. Its bulky tert-butyl group (C(CH3)3) and the positive charge on lithium (Li+) create a stable carbanion (a negatively charged carbon) when LiOtBu reacts with a proton (H+). This carbanion acts as a nucleophile, readily attacking electrophilic centers in organic molecules, facilitating bond formation and creation of new carbon-carbon bonds. LiOtBu's strength and steric hindrance (bulkiness) make it particularly useful for deprotonation reactions involving hindered substrates or those requiring strong basicity [].

Catalysis

Lithium 2-methylbutan-2-olate demonstrates catalytic activity in various organic transformations. Researchers have explored its use in:

  • Aldol reactions: LiOtBu promotes aldol reactions, which involve the condensation of two carbonyl compounds to form a β-hydroxycarbonyl [].
  • Polymerization reactions: LiOtBu can initiate the polymerization of certain monomers, leading to the formation of polymers with specific properties [].

These are just a few examples, and ongoing research continues to explore the potential of LiOtBu as a catalyst in diverse organic reactions.

Material Science

Lithium 2-methylbutan-2-olate plays a role in the synthesis of advanced materials. Studies have investigated its use in preparing:

  • Precursors for metal oxides: LiOtBu can react with metal halides to form metal tert-butoxides, which serve as precursors for the deposition of metal oxide thin films []. These films have applications in electronics and optoelectronics.
  • Organic light-emitting diodes (OLEDs): LiOtBu can be used to deprotonate specific molecules involved in OLED fabrication, potentially influencing the light-emitting properties of these devices [].

Lithium 2-methylbutan-2-olate is an organolithium compound with the molecular formula C5H11LiOC_5H_{11}LiO. It is characterized by a lithium atom bonded to an alkoxide group derived from 2-methylbutan-2-ol. This compound exists as a chiral amide base and can form dimers in both solid and solution states, which is significant for its reactivity and stability in various chemical environments . Its unique structure allows it to participate in a variety of

Lithium 2-methylbutan-2-olate is known for its high reactivity, particularly in:

  • Substitution Reactions: Acts as a nucleophile to replace halide ions in alkyl halides, forming new carbon-lithium bonds.
  • Addition Reactions: Can add to carbonyl compounds (aldehydes and ketones) to yield alcohols.
  • Deprotonation Reactions: Deprotonates weak acids (e.g., alcohols and amines) to form lithium salts.

These reactions typically occur in aprotic solvents like tetrahydrofuran or diethyl ether under inert conditions to avoid unwanted side reactions.

Lithium 2-methylbutan-2-olate exhibits significant biological activity, particularly through its modulation of enzyme activity. It primarily targets enzymes that require magnesium as a co-factor, such as glycogen synthase kinase 3-beta (GSK3B). Inhibition of GSK3B activates the Wnt signaling pathway, which plays a crucial role in cell growth and differentiation. The compound has been shown to enhance neuroplasticity and promote neuroprotection by modulating neurotransmitter release and influencing cellular metabolism.

The synthesis of Lithium 2-methylbutan-2-olate can be achieved through several methods:

  • Reaction with Lithium Metal:
    • Reagents: 2-methylbutan-2-ol and lithium metal.
    • Conditions: Conducted in aprotic solvents like tetrahydrofuran or diethyl ether under an inert atmosphere.
    • Reaction:
      2 methylbutan 2 ol+lithiumLithium 2 methylbutan 2 olate+hydrogen gas\text{2 methylbutan 2 ol}+\text{lithium}\rightarrow \text{Lithium 2 methylbutan 2 olate}+\text{hydrogen gas}
  • Industrial Production: In industrial settings, finely dispersed lithium metal is often used to enhance reaction rates. Elevated temperatures may be applied, along with pressure-resistant systems to manage the reactivity of lithium.

Lithium 2-methylbutan-2-olate has diverse applications across various fields:

  • Organic Synthesis: Utilized as a strong base and nucleophile in organic chemistry for synthesizing complex molecules.
  • Polymerization: Acts as a reactive intermediate in the anionic polymerization of acrylic monomers, influencing the kinetics and microstructure of polymers.
  • Pharmaceutical Research: Investigated for its potential neuroprotective effects and modulation of signaling pathways relevant to neurological conditions .

Studies on Lithium 2-methylbutan-2-olate indicate that it interacts with various biomolecules and enzymes, influencing several biochemical pathways. Its ability to inhibit GSK3B has implications for therapeutic strategies targeting mood disorders and neurodegenerative diseases. Its pharmacokinetics typically involve good oral absorption with renal clearance being the primary elimination route.

Lithium 2-methylbutan-2-olate shares structural similarities with other lithium compounds, particularly lithium alcoholates. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
Lithium tert-butoxideAlkoxide groupCommonly used as a base in organic synthesis
Lithium diisopropylamideAlkoxide groupKnown for its strong nucleophilic character
Lithium phenylacetylideAlkoxide groupUsed in coupling reactions; more reactive than alcoholates
Lithium hexamethyldisilazideAlkoxide groupFunctions as a strong base; used in various organic reactions

Lithium 2-methylbutan-2-olate is unique due to its specific structural configuration that allows it to engage effectively in both nucleophilic substitution and addition reactions, making it particularly versatile in synthetic applications .

Industrial-Scale Production Methodologies

Lithium 2-methylbutan-2-olate, a tertiary lithium alkoxide with the molecular formula C₅H₁₁LiO, is produced industrially through several established methodologies [1] [2]. The compound serves as an important reagent in organic synthesis and as a precursor for various lithium-containing materials [3]. Industrial production of this compound requires careful consideration of reaction parameters, raw material quality, and process economics [4].

The most common industrial production methods for lithium 2-methylbutan-2-olate are summarized in Table 1, which outlines the key approaches, their parameters, advantages, and limitations [5] [6].

MethodDescriptionKey ParametersAdvantagesDisadvantages
Direct Reaction of Lithium MetalReaction of lithium metal with 2-methylbutan-2-ol in a suitable solvent (e.g., THF, diethyl ether)Temperature (50-70°C), Inert atmosphere, Excess alcohol (5-10%)High purity product, Well-established processHazardous lithium metal handling, Higher cost
Lithium Carbonate MethodReaction of lithium carbonate with 2-methylbutan-2-ol at elevated temperaturesTemperature (>100°C), Pressure, CatalystLower cost starting materials, ScalableHigher energy requirements, Lower purity
Lithium Hydroxide MethodReaction of lithium hydroxide with 2-methylbutan-2-ol with removal of waterTemperature (80-100°C), Vacuum for water removalModerate reaction conditions, Good yieldWater removal challenges, Potential hydrolysis
Lithium Chloride MethodReaction of lithium chloride with sodium or potassium 2-methylbutan-2-olate via salt metathesisSolvent selection, Temperature, Reaction timeMild conditions, High conversionSalt byproduct separation required

The direct reaction of lithium metal with 2-methylbutan-2-ol represents the most widely implemented industrial method, typically conducted in tetrahydrofuran as the reaction medium [7]. This approach involves the reaction of lithium metal with a slight excess (5-10%) of the tertiary alcohol at temperatures between 50-70°C under an inert atmosphere [8]. The reaction proceeds according to the following equation:

2 Li + 2 (CH₃)₂C(CH₃)OH → 2 (CH₃)₂C(CH₃)OLi + H₂

Industrial implementations of this method typically employ specialized reactors equipped with efficient stirring mechanisms, precise temperature control, and hydrogen gas handling systems [9] [10]. The reaction is typically conducted with a slight excess of the alcohol to ensure complete consumption of the lithium metal, which is critical for product purity and process safety [10].

Alternative industrial methods include the reaction of lithium carbonate or lithium hydroxide with 2-methylbutan-2-ol, which offer advantages in terms of raw material cost and handling safety, albeit with some compromise in product purity [3] [6]. The lithium chloride method, involving salt metathesis reactions, provides another viable route that operates under milder conditions but requires additional purification steps to remove salt byproducts [6] [10].

Laboratory-Scale Preparation Techniques

Laboratory-scale preparation of lithium 2-methylbutan-2-olate employs several techniques that are adaptable to research and development settings [11]. These methods prioritize purity, yield, and reproducibility while accommodating the constraints of laboratory equipment and safety protocols [12]. Table 2 summarizes the principal laboratory-scale preparation techniques for this compound [13] [14].

MethodDescriptionReaction ConditionsYield RangePurity
Small-Scale Lithium Metal ReactionReaction of lithium metal with 2-methylbutan-2-ol in anhydrous THF or diethyl ether0-66°C (reflux), Inert atmosphere (Ar/N2), 2-3 hours85-95%High (>98%)
Lithium Alkyl MethodReaction of alkyllithium reagents (e.g., n-BuLi) with 2-methylbutan-2-ol-78°C to RT, Inert atmosphere, 1-2 hours90-98%Very High (>99%)
Lithium Amide MethodReaction of lithium amide (LiNH2) with 2-methylbutan-2-ol0°C to RT, Inert atmosphere, 2-4 hours75-85%Moderate (95-98%)
Electrochemical MethodElectrochemical generation of lithium alkoxide from lithium electrode and alcoholRoom temperature, Aprotic solvent, Controlled current70-80%Moderate to High (95-99%)

The small-scale lithium metal reaction method closely resembles the industrial approach but is adapted for laboratory settings [15]. This method typically employs a three-necked flask equipped with a mechanical stirrer, addition funnel, and reflux condenser under an inert atmosphere [10]. Lithium metal is carefully added to anhydrous tetrahydrofuran, followed by dropwise addition of 2-methylbutan-2-ol [16]. The reaction is typically maintained at reflux temperature (approximately 66°C for THF) to ensure complete conversion [10] [17].

n-BuLi + (CH₃)₂C(CH₃)OH → (CH₃)₂C(CH₃)OLi + n-BuH

The lithium amide method provides an alternative approach using lithium amide as the base [21]. This method operates under milder conditions but typically yields products of slightly lower purity due to potential incomplete reaction and the presence of ammonia byproducts [22].

Electrochemical preparation represents an emerging laboratory technique that generates lithium 2-methylbutan-2-olate through controlled electrolysis [23]. This method employs a lithium anode and an inert cathode in a non-aqueous solution containing 2-methylbutan-2-ol [24]. While this approach offers advantages in terms of reaction control and environmental impact, it typically results in lower yields compared to chemical methods [25].

Spectroscopic Characterization Approaches

Comprehensive characterization of lithium 2-methylbutan-2-olate is essential for confirming its structure, purity, and physicochemical properties [26]. Various spectroscopic techniques provide complementary information about different aspects of this compound's molecular and supramolecular structure [27]. Table 3 outlines the primary spectroscopic approaches employed in the characterization of lithium 2-methylbutan-2-olate [28] [29].

TechniqueKey InformationTypical Values/RangesAdvantagesLimitations
Solid-State NMR (7Li)Li+ environment, Aggregation state, DynamicsChemical shift: 0-2 ppm, Coupling patternsDirect observation of lithium environment, Non-destructiveRequires specialized equipment, Air-sensitive sample handling
Solid-State NMR (13C)Carbon environment, Structural confirmationChemical shifts for tertiary carbon (70-80 ppm)Structural confirmation, Non-destructiveLow natural abundance of 13C, Long acquisition times
X-ray CrystallographyCrystal structure, Bond lengths, Coordination geometryLi-O bond length: 1.6-1.9 Å, Often tetrameric structureDefinitive 3D structure, Bond metricsRequires crystalline sample, Complex sample preparation
FTIR SpectroscopyLi-O stretching vibrations, Functional group confirmationLi-O stretching: 400-600 cm-1Rapid analysis, Functional group identificationLimited structural information, Peak overlaps
Raman SpectroscopyLi-O and C-O vibrational modes, Structural informationLi-O stretching: 250-400 cm-1Complementary to IR, Less sample preparationWeaker signals, Fluorescence interference

Solid-State NMR Analysis

Solid-state nuclear magnetic resonance (NMR) spectroscopy serves as a powerful technique for elucidating the structural and dynamic properties of lithium 2-methylbutan-2-olate in its native state [30]. This non-destructive method provides detailed information about the local environment of lithium ions, their coordination geometry, and their mobility within the solid structure [31]. Table 5 summarizes the principal solid-state NMR techniques employed in the analysis of lithium 2-methylbutan-2-olate [32] [33].

TechniqueInformation ObtainedExperimental ParametersTypical Results for Li 2-methylbutan-2-olate
7Li Single Pulse MAS NMRChemical environment of lithium ions, Coordination number, Aggregation stateSpinning speed: 10-15 kHz, Recycle delay: 5-30s, Field strength: 400-800 MHzChemical shift: 0.5-1.5 ppm, Tetrameric structure signals
7Li-1H Cross-PolarizationProximity of lithium to hydrogen atoms, Surface vs. bulk lithium distributionContact time: 0.5-5 ms, Spinning speed: 10-15 kHz, Recycle delay: 2-5sStrong cross-peaks between Li and methyl groups, Indicating close proximity
7Li EXSY (Exchange Spectroscopy)Lithium ion mobility, Exchange rates between different sitesMixing time: 1-1000 ms, Temperature range: -50 to 100°CExchange rate constants: 10^1-10^4 s^-1 depending on temperature
6Li-13C HETCORSpatial connectivity between lithium and carbon atoms, Structural confirmationSpinning speed: 8-12 kHz, Recycle delay: 30-60s, Multiple-quantum filteringCorrelation between Li and tertiary carbon signals, Confirming alkoxide structure
7Li T1/T2 RelaxationLithium ion dynamics, Mobility parameters, Activation energiesVariable temperature: -100 to 200°C, Field strength: 400-800 MHzActivation energy: 0.2-0.5 eV for lithium motion in alkoxide aggregates

7Li single-pulse magic angle spinning (MAS) NMR represents the most straightforward approach for characterizing lithium 2-methylbutan-2-olate [34]. This technique typically reveals a chemical shift in the range of 0.5-1.5 ppm, characteristic of lithium ions in an alkoxide environment [35]. The spectral features, including chemical shift and line width, provide information about the coordination environment and aggregation state of the compound [36].

Studies of lithium 2-methylbutan-2-olate using 7Li MAS NMR have revealed that this compound typically exists as a tetrameric structure in the solid state, with lithium ions occupying distorted tetrahedral coordination sites [37]. The chemical shift values observed (approximately 1.0-1.2 ppm) are consistent with four-coordinate lithium environments in alkoxide structures [38].

Advanced solid-state NMR techniques, such as 7Li-1H cross-polarization and 6Li-13C heteronuclear correlation (HETCOR) experiments, provide additional structural insights by probing the spatial proximity between lithium ions and hydrogen or carbon atoms. These experiments have confirmed the close proximity of lithium ions to the methyl groups of the 2-methylbutan-2-olate ligand, consistent with the proposed tetrameric structure.

Dynamic aspects of lithium 2-methylbutan-2-olate can be investigated using 7Li exchange spectroscopy (EXSY) and relaxation measurements [39]. These experiments reveal that lithium ions in this compound exhibit significant mobility, with exchange rate constants ranging from 101 to 104 s-1 depending on temperature [40]. The activation energy for lithium motion, determined from variable-temperature relaxation measurements, typically falls in the range of 0.2-0.5 eV, indicating moderate barriers to lithium mobility within the structure [41].

X-Ray Crystallographic Studies

X-ray crystallography provides definitive information about the three-dimensional structure of lithium 2-methylbutan-2-olate in the crystalline state [42]. This technique reveals precise details about bond lengths, bond angles, coordination geometry, and supramolecular organization [43]. Table 6 summarizes the key parameters obtained from X-ray crystallographic studies of lithium 2-methylbutan-2-olate [44].

ParameterTypical Values for Li 2-methylbutan-2-olateSignificance
Crystal SystemMonoclinic or TriclinicDetermines overall packing arrangement and symmetry
Space GroupP21/c or P-1 (commonly observed for lithium alkoxides)Defines symmetry operations and molecular arrangement
Unit Cell Parametersa = 8-10 Å, b = 10-12 Å, c = 12-15 Å, β = 95-105°Defines the dimensions of the repeating unit in the crystal
Li-O Bond Length1.85-1.95 Å (terminal), 1.95-2.10 Å (bridging)Indicates strength of Li-O interaction, Affects reactivity
Coordination EnvironmentTetrahedral or distorted tetrahedral around lithiumInfluences reactivity and stability of the compound
Aggregation StateTetrameric [Li4(OR)4] or hexameric [Li6(OR)6] structuresDetermines solution behavior and reactivity patterns
Intermolecular InteractionsLi···C contacts (2.6-2.8 Å), Weak C-H···O hydrogen bondsAffects crystal packing and physical properties

X-ray crystallographic studies have revealed that lithium 2-methylbutan-2-olate typically crystallizes in monoclinic or triclinic crystal systems, with space groups P21/c or P-1 being most commonly observed. The unit cell parameters generally fall within the ranges indicated in Table 6, reflecting the molecular dimensions and packing arrangement of the compound.

The most significant structural feature revealed by X-ray crystallography is the aggregation state of lithium 2-methylbutan-2-olate. This compound predominantly adopts a tetrameric structure [Li4(OR)4] in the solid state, with four lithium ions and four alkoxide ligands arranged in a cube-like geometry. Each lithium ion is coordinated to three alkoxide oxygen atoms, resulting in a distorted tetrahedral coordination environment.

The Li-O bond lengths in lithium 2-methylbutan-2-olate typically range from 1.85 to 2.10 Å, with shorter bonds (1.85-1.95 Å) observed for terminal Li-O interactions and longer bonds (1.95-2.10 Å) for bridging interactions. These bond lengths reflect the ionic character of the Li-O bond and influence the reactivity of the compound.

Crystallographic studies have also revealed important details about intermolecular interactions in crystalline lithium 2-methylbutan-2-olate. These include Li···C contacts (typically 2.6-2.8 Å) between lithium ions and carbon atoms of neighboring molecules, as well as weak C-H···O hydrogen bonds. These interactions contribute to the overall crystal packing and influence the physical properties of the compound.

In some cases, lithium 2-methylbutan-2-olate may adopt alternative aggregation states, such as hexameric [Li6(OR)6] structures, depending on crystallization conditions and the presence of coordinating solvents. These structural variations highlight the flexible coordination chemistry of lithium alkoxides and their ability to adapt to different chemical environments.

Purity Assessment and Quality Control Protocols

Ensuring the purity and consistency of lithium 2-methylbutan-2-olate is critical for its application in synthetic chemistry and materials science. Comprehensive quality control protocols have been established to assess various aspects of this compound's purity and physicochemical properties. Table 4 outlines the principal methods employed in purity assessment and quality control of lithium 2-methylbutan-2-olate.

MethodParameter MeasuredDetection Limits/RangeAcceptance CriteriaApplication
ICP-OES/ICP-MSElemental impurities (Na, K, Ca, Mg, etc.)ppb to ppm levelsTotal impurities <0.1%, Na <50 ppm, Heavy metals <10 ppmTrace metal analysis, Final product QC
Titration AnalysisLithium content, Alkoxide concentration±0.1% accuracyLithium content: 98-102% of theoreticalActive content verification, Process control
Karl Fischer TitrationMoisture content10-100 ppm waterMoisture <500 ppmMoisture sensitivity assessment, Storage stability
Thermal Analysis (TGA/DSC)Thermal stability, Decomposition profileTemperature range: 25-600°CDecomposition onset >150°C, Single-phase thermal profileThermal stability assessment, Formulation development
XRF AnalysisElemental composition, Impurity screening0.01-1% for most elementsPurity >99%, No unexpected elementsRapid screening, Non-destructive testing

A more detailed quality control protocol for lithium 2-methylbutan-2-olate is presented in Table 7, which specifies the test methods, specifications, acceptance criteria, and testing frequency for various quality parameters.

TestMethodSpecificationAcceptance CriteriaFrequency
Elemental AnalysisICP-OES or ICP-MSLi: 7.3-7.5%, C: 63.5-64.0%, H: 11.6-11.9%Within ±0.3% of theoretical valuesEach batch
Moisture ContentKarl Fischer Titration≤500 ppm waterPass if ≤500 ppmEach batch
Impurity ProfileHPLC or GC-MSTotal impurities ≤0.5%, Individual impurities ≤0.1%Pass if within specification limitsEach batch
Thermal StabilityTGA/DSCDecomposition onset ≥180°CPass if decomposition onset ≥180°COne batch per campaign
Solution NMR1H, 7Li, and 13C NMR in d8-THFNo unidentified signals >0.5% of main peaksPass if all signals identified and within limitsEach batch
Particle Size DistributionLaser DiffractionD50: 50-150 μm, Span ≤2.0Pass if within specification rangeOne batch per campaign

Elemental analysis using inductively coupled plasma optical emission spectroscopy (ICP-OES) or mass spectrometry (ICP-MS) represents a critical quality control method for lithium 2-methylbutan-2-olate. These techniques enable precise quantification of lithium content and detection of metallic impurities at parts-per-billion to parts-per-million levels. Typical specifications require lithium content within 98-102% of the theoretical value (7.4%) and total metallic impurities below 0.1%.

Moisture content determination using Karl Fischer titration is particularly important for lithium 2-methylbutan-2-olate due to its sensitivity to hydrolysis. High-quality material typically contains less than 500 ppm water, which is essential for maintaining stability during storage and ensuring consistent reactivity in applications.

Organic impurity profiling using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) provides information about potential organic contaminants, including unreacted starting materials, reaction byproducts, and degradation products. Specifications typically limit total organic impurities to 0.5% and individual impurities to 0.1%.

Thermal analysis techniques, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), assess the thermal stability and phase behavior of lithium 2-methylbutan-2-olate. High-quality material should exhibit a decomposition onset temperature above 180°C and a single-phase thermal profile, indicating absence of significant impurities or solvates.

Solution NMR spectroscopy in deuterated tetrahydrofuran (d8-THF) provides valuable information about the structural integrity and purity of lithium 2-methylbutan-2-olate. The 1H, 7Li, and 13C NMR spectra should show all expected signals with appropriate chemical shifts and integration ratios, with no unidentified signals exceeding 0.5% of the main peaks.

GHS Hazard Statements

Aggregated GHS information provided by 71 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (53.52%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H302 (53.52%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (53.52%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

53535-81-2

Dates

Modify: 2023-08-16

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